4,6-Bis(benzyloxy)-1,3,5-triazin-2(1H)-one
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Overview
Description
4,6-Bis(benzyloxy)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features two benzyloxy groups attached to the triazine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(benzyloxy)-1,3,5-triazin-2(1H)-one typically involves the reaction of cyanuric chloride with benzyl alcohol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by benzyloxy groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(benzyloxy)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The benzyloxy groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydro or tetrahydro triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Bis(benzyloxy)-1,3,5-triazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4,6-Bis(benzyloxy)-1,3,5-triazin-2(1H)-one depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The benzyloxy groups can enhance its binding affinity and selectivity for these targets. The triazine ring can also participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its overall activity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(benzyloxy)-1,3,5-triazine: Similar structure but with an additional benzyloxy group, which can alter its reactivity and applications.
2,4-Dichloro-6-benzyloxy-1,3,5-triazine: Contains chlorine atoms instead of benzyloxy groups, leading to different chemical properties and reactivity.
2,4,6-Tris(alkylamino)-1,3,5-triazines: Substituted with alkylamino groups, which can significantly change their biological activity and applications.
Uniqueness
4,6-Bis(benzyloxy)-1,3,5-triazin-2(1H)-one is unique due to the presence of two benzyloxy groups, which can influence its solubility, reactivity, and binding properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Properties
CAS No. |
918664-11-6 |
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Molecular Formula |
C17H15N3O3 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
4,6-bis(phenylmethoxy)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C17H15N3O3/c21-15-18-16(22-11-13-7-3-1-4-8-13)20-17(19-15)23-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19,20,21) |
InChI Key |
CLTPLWPKPJQNTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=O)N2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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